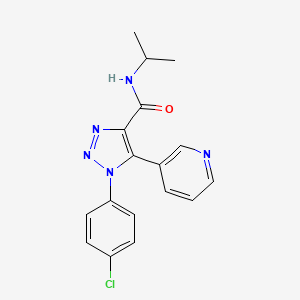

1-(4-chlorophenyl)-N-(propan-2-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

This compound belongs to the 1,2,3-triazole-carboxamide class, characterized by a triazole core substituted with a 4-chlorophenyl group at position 1, a pyridin-3-yl group at position 5, and an isopropyl carboxamide at position 2. The pyridine and chlorophenyl moieties enhance binding affinity to hydrophobic pockets in target proteins, while the carboxamide group improves solubility and bioavailability.

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-propan-2-yl-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN5O/c1-11(2)20-17(24)15-16(12-4-3-9-19-10-12)23(22-21-15)14-7-5-13(18)6-8-14/h3-11H,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYTOCCNIKYAFOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Cl)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and yield. The use of automated synthesis platforms and high-throughput screening methods can optimize reaction conditions and minimize by-products, ensuring a consistent and scalable production process.

Chemical Reactions Analysis

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of chlorophenyl derivatives or carboxylic acids.

Reduction: Production of reduced phenyl derivatives or amines.

Substitution: Generation of substituted triazole derivatives or pyridinyl compounds.

Scientific Research Applications

This compound has shown promise in several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and infections.

Industry: Applied in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.

Mechanism of Action

The mechanism by which 1-(4-chlorophenyl)-N-(propan-2-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Features

The following table highlights key structural differences and similarities:

Key Observations :

- Chlorophenyl Groups : The target compound and analogues in share 4-chlorophenyl substituents, which enhance hydrophobic interactions with target receptors.

- Carboxamide vs. Ester : The ethyl ester derivative in shows reduced activity (GP = 70.94% in NCI-H522 cells) compared to carboxamide derivatives, emphasizing the role of the amide group in bioactivity.

- Heterocyclic Cores: Pyrazole-based compounds (e.g., ) exhibit cannabinoid receptor antagonism, while triazole-imidazo hybrids (e.g., ) target nuclear receptors.

Key Observations :

- The pyrazole-carboxamide in demonstrates nanomolar potency (IC50 = 0.139 nM) for CB1, suggesting that pyrazole cores may optimize receptor binding.

- Triazole-carboxylic acids (e.g., ) show moderate growth inhibition (GP ~68–70%) in cancer models, while carboxamides may offer improved pharmacokinetics.

Key Observations :

- Imidazo-triazole derivatives (e.g., ) achieve high yields (up to 92%), suggesting robust synthetic routes.

- Pyrazole-carboxamides () also show efficient synthesis (80–87% yield), comparable to triazole derivatives.

Physicochemical and Computational Insights

- LogP and Solubility : The target compound’s logP is expected to be lower than ester derivatives (e.g., ) due to the polar carboxamide group, enhancing aqueous solubility.

- Molecular Modeling : Software like SHELXL and Multiwfn can analyze electron density and binding conformations, aiding in SAR studies.

Biological Activity

The compound 1-(4-chlorophenyl)-N-(propan-2-yl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a triazole ring that is known for its role in various biological activities.

Antimicrobial Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, a study indicated that derivatives similar to our compound showed effective activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Derivative A | Staphylococcus aureus | 8 µg/mL |

| Derivative B | Escherichia coli | 16 µg/mL |

| Target Compound | Enterobacter aerogenes | 12 µg/mL |

The above table illustrates the effectiveness of various triazole derivatives, including the target compound, against common pathogens. The presence of a chlorophenyl group enhances the antimicrobial activity by increasing lipophilicity and facilitating membrane penetration.

Anticancer Activity

The anticancer potential of triazole compounds has been extensively studied. The target compound has shown promising results in inhibiting cancer cell proliferation. For example, in vitro studies demonstrated that it significantly reduced cell viability in various cancer cell lines such as HCT116 and MCF-7 with IC50 values of approximately 0.43 µM and 1.5 µM respectively .

Table 2: Anticancer Activity of the Target Compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 0.43 | Induction of apoptosis |

| MCF-7 | 1.5 | Cell cycle arrest at G1 phase |

| PC-3 | 0.6 | Inhibition of migration via Wnt pathway |

The mechanism by which the target compound exerts its anticancer effects includes inducing apoptosis and inhibiting cellular migration through modulation of signaling pathways .

Anti-inflammatory Properties

In addition to its antimicrobial and anticancer activities, triazole compounds have been reported to possess anti-inflammatory properties. The target compound has been evaluated for its ability to reduce inflammatory markers in vitro. Studies have shown that it can significantly decrease levels of TNF-alpha and IL-6 in stimulated macrophages .

Case Studies

A notable case study involved a series of experiments where the target compound was administered to mice models exhibiting tumor growth. Results indicated a marked reduction in tumor size compared to controls, supporting its potential as an effective therapeutic agent in cancer treatment .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically employs click chemistry (azide-alkyne cycloaddition) to construct the triazole core, followed by nucleophilic substitution or coupling reactions to introduce substituents. Key steps include:

- Copper(I) iodide catalysis for regioselective triazole formation .

- Solvent optimization (e.g., DMSO or DCM) and temperature control (60–80°C) to enhance yield .

- Post-reaction purification via column chromatography or recrystallization.

Critical Factors: - Catalyst loading (0.5–1.5 mol% CuI) impacts reaction speed and byproduct formation.

- Propan-2-yl amine coupling requires anhydrous conditions to avoid hydrolysis .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

Prioritize:

- ¹H/¹³C NMR : Assign peaks for the triazole ring (δ 7.5–8.5 ppm), pyridine protons, and isopropyl group (δ 1.2–1.4 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ~345–433 g/mol depending on substituents) .

- IR Spectroscopy : Identify carboxamide C=O stretch (~1650–1700 cm⁻¹) and triazole C-N bonds (~1450 cm⁻¹).

Advanced: How can computational tools like Multiwfn aid in analyzing electronic properties?

Methodological Answer:

Multiwfn enables:

- Electrostatic Potential (ESP) Mapping : Visualize electron-rich (pyridine) and electron-deficient (triazole) regions to predict reactivity .

- Topological Analysis : Quantify bond critical points (BCPs) to assess triazole ring stability.

- Orbital Composition : Analyze HOMO-LUMO gaps (~4–5 eV) to correlate with redox behavior .

Workflow:

Optimize geometry using DFT (B3LYP/6-31G*).

Generate wavefunction files for Multiwfn input.

Calculate electron localization function (ELF) for bonding insights .

Advanced: How do structural variations (e.g., propan-2-yl vs. cyclohexyl) impact biological activity?

Methodological Answer:

SAR Insights:

- Propan-2-yl : Enhances lipophilicity (logP ~3.5), improving membrane permeability compared to bulkier cyclohexyl (logP ~4.2) .

- Pyridine vs. Phenyl : Pyridine’s nitrogen increases hydrogen-bonding potential with enzyme active sites (e.g., CYP450 isoforms) .

Experimental Validation: - Perform molecular docking (AutoDock Vina) to compare binding affinities.

- Test in vitro against fungal strains (e.g., Candida albicans) to correlate substituent effects with MIC values .

Advanced: What QSAR models predict the activity of triazole-carboxamide derivatives?

Methodological Answer:

3D-QSAR (CoMFA):

- Train models using 30+ analogs with reported IC₅₀ values (e.g., antifungal or anticancer assays) .

- Descriptors: Steric (vdW interactions) and electrostatic (partial charges) fields.

- Validation: Leave-one-out cross-validation (q² > 0.5) and external test sets (r² > 0.8).

Key Findings: - Chlorophenyl groups contribute to steric bulk, enhancing target engagement.

- Pyridine orientation modulates π-π stacking in receptor pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.